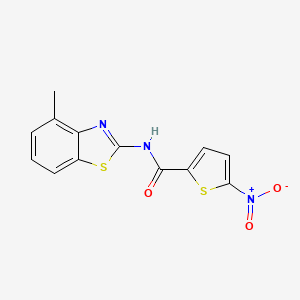
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 4-methyl-2-aminobenzothiazole with 5-nitrothiophene-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of reagents and solvents is optimized to minimize waste and improve yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like ammonia (NH₃) or amines.
Major Products Formed:
Oxidation: Formation of corresponding nitroso compounds or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of substituted benzothiazoles or thiophenes.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide has shown potential as a biological probe. Its interactions with biomolecules can be studied to understand cellular processes and pathways.
Medicine: This compound has been investigated for its antitumor and antimicrobial properties. Its ability to inhibit the growth of cancer cells and bacteria makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism by which N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. The nitro group on the thiophene ring plays a crucial role in its biological activity. The compound may bind to enzymes or receptors, leading to the inhibition of specific biochemical pathways.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in cell proliferation and metabolism.
Receptors: Binding to receptors that regulate cellular signaling pathways.
類似化合物との比較
N-(4-methyl-1,3-benzothiazol-2-yl)urea
N-(4-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
2-[N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-diacyloxy-1,4-naphthoquinones
Uniqueness: N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide stands out due to its nitrothiophene moiety, which imparts unique chemical and biological properties compared to other benzothiazole derivatives
特性
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S2/c1-7-3-2-4-8-11(7)14-13(21-8)15-12(17)9-5-6-10(20-9)16(18)19/h2-6H,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDKEVUEPAUFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
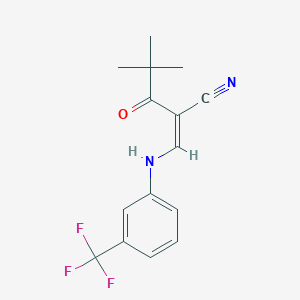
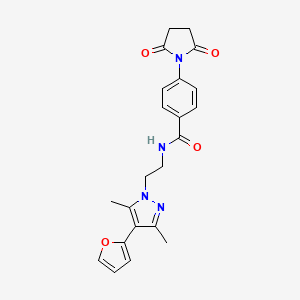
![4-Benzyl-4-azaspiro[2.5]octan-7-amine](/img/structure/B2956061.png)
![Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate](/img/structure/B2956062.png)
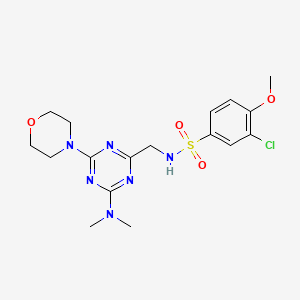
![4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone](/img/structure/B2956066.png)
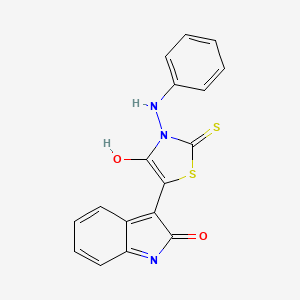
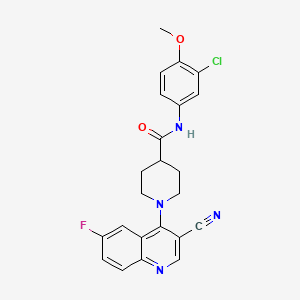

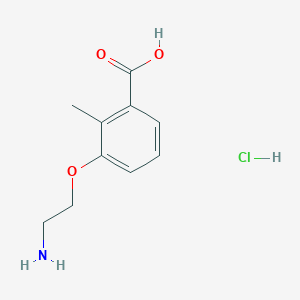
![N-[4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide](/img/structure/B2956074.png)
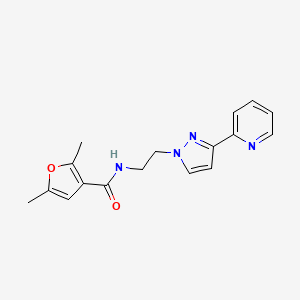
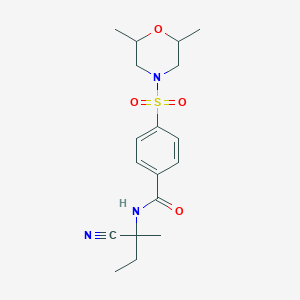
![6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B2956077.png)
